molecular formula C21H24FN3O2 B2583412 N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide CAS No. 300669-55-0

N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide

Cat. No.: B2583412
CAS No.: 300669-55-0
M. Wt: 369.44
InChI Key: DQGRCCVCDBGRIF-XDJHFCHBSA-N
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Description

N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide is a complex synthetic organic compound offered for early-stage research and discovery. Its molecular structure incorporates a benzamide group linked through a vinyl-carbamoyl scaffold to a dimethylaminopropyl side chain, with a 4-fluorophenyl substitution. This specific arrangement of functional groups is of interest in medicinal chemistry for the design of potential enzyme inhibitors and receptor modulators. Compounds with similar structural motifs, such as benzamide and propionamide derivatives, are frequently investigated for their affinity to neurological targets, including the serotonin transporter (SERT) . Furthermore, the dimethylaminopropyl group is a common pharmacophore found in molecules that interact with various biological systems . Researchers may find this chemical valuable as a building block or intermediate in the synthesis of more complex molecules, or as a tool compound for probing biological pathways and structure-activity relationships (SAR) . This product is sold as-is and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming the product's identity and/or purity.

Properties

IUPAC Name

N-[(E)-3-[3-(dimethylamino)propylamino]-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-25(2)14-6-13-23-21(27)19(15-16-9-11-18(22)12-10-16)24-20(26)17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,27)(H,24,26)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGRCCVCDBGRIF-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide, also known as a derivative of citalopram, is a compound of significant interest in pharmacological research due to its biological activity, particularly as a serotonin reuptake inhibitor. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C20H23FN2O2
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 64372-56-1
  • Synonyms : Citalopram EP Impurity A, Escitalopram EP Impurity A

The compound is structurally related to citalopram, a well-known antidepressant that primarily acts on the serotonin transporter (SERT) to inhibit serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft.

This compound exhibits its biological activity primarily through:

  • Serotonin Transporter Inhibition : The compound binds to SERT, blocking the reuptake of serotonin. This action enhances serotonergic neurotransmission, which is crucial for mood regulation.
  • Allosteric Modulation : Research indicates that certain analogues can modulate SERT activity through allosteric sites, potentially leading to reduced dissociation rates of serotonin from the transporter .

Antidepressant Properties

The compound's relation to citalopram suggests potential antidepressant effects. Studies have shown that modifications in the structure can lead to varying affinities for SERT. For instance:

CompoundKi (nM)Activity
Citalopram5.0High affinity for SERT
This compound19.7Moderate affinity

These findings indicate that while the compound may not be as potent as citalopram, it still possesses significant activity against SERT .

Case Studies

  • Study on Structural Modifications :
    • A study demonstrated that specific structural changes in citalopram analogues could enhance their binding affinity and selectivity towards SERT. The results highlighted that steric bulk at certain positions was tolerated without losing efficacy .
  • Clinical Implications :
    • Research has suggested that compounds like this compound may offer insights into developing new antidepressants with fewer side effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzamide + vinyl linker 4-Fluorophenyl, 3-dimethylaminopropyl carbamoyl ~423.5 (estimated) Combines fluorinated aromaticity with a polar tertiary amine for enhanced bioavailability
N-[(Z)-1-(2-Fluorophenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide () Benzamide + vinyl linker 2-Fluorophenyl, 4-methylpiperazine 421.4 Piperazine group improves solubility; fluorophenyl enhances target binding
N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne, ) Triazine + benzamide Methoxypropyl, methylthio 287.3 Agricultural use; triazine core differs from benzamide but shares alkylamino groups
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () Furopyridine + benzamide 4-Fluorophenyl, methylcyclopropyl carbamoyl ~540.5 Furopyridine core increases rigidity; fluorophenyl aids in π-π stacking

Key Observations:

  • Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound is a common motif in kinase inhibitors (e.g., ) and pesticides (e.g., flutolanil in ), where it enhances binding affinity and metabolic stability .
  • Carbamoyl Linkers: The 3-dimethylaminopropyl carbamoyl group distinguishes the target compound from analogs like ’s piperazine-containing derivative. This substituent may reduce off-target interactions compared to bulkier heterocycles .

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The fluorophenyl and dimethylamino groups balance hydrophobicity and solubility, critical for membrane permeability .
  • Metabolic Stability: Fluorine atoms resist oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s cyprofuram) .
  • Target Selectivity: The dimethylaminopropyl group may reduce off-target effects compared to piperazine-containing derivatives (), which often interact with GPCRs .

Q & A

Q. What are the established synthetic routes for N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide?

The synthesis typically involves multi-step reactions, including:

  • Carbamoyl group introduction : Coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to attach the dimethylaminopropylcarbamoyl moiety.
  • Vinyl linkage formation : Wittig or Suzuki-Miyaura coupling (for aromatic substituents), as seen in structurally analogous benzamide derivatives .
  • Functional group modifications : Bromination or fluorination steps to introduce the 4-fluorophenyl group .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity (e.g., observed vs. calculated m/z) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Q. What preliminary biological assays are relevant for evaluating its activity?

  • Antiproliferative assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols .
  • Enzyme inhibition studies : Assess activity against targets like kinases or proteases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Scaffold modification : Introduce heterocyclic rings (e.g., furan, pyridine) to enhance solubility or target selectivity .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interaction sites .

Q. How can contradictions in biological data (e.g., variable potency across studies) be resolved?

  • Purity assessment : Verify compound integrity via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Target validation : Use siRNA or CRISPR to confirm the compound’s mechanism of action in specific pathways .

Q. What strategies improve metabolic stability and pharmacokinetic properties?

  • Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance bioavailability .
  • Isotope labeling : Synthesize deuterated or 14C-labeled analogs for tracking metabolic pathways (e.g., via LC-MS) .
  • Cocrystallization studies : Analyze binding modes with targets to refine steric and electronic properties .

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